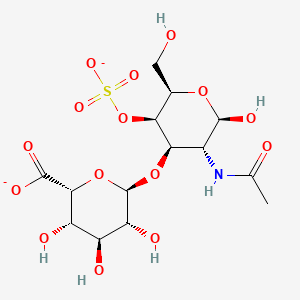
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone
Vue d'ensemble
Description
“(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 . It is a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” consists of a fluorophenyl group, a methoxy-nitrophenyl group, and a methanone group . The SMILES representation of the molecule isCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)N+[O-] . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone” are not fully detailed in the retrieved data. The compound has a molecular weight of 275.23 and a molecular formula of C14H10FNO4 .Applications De Recherche Scientifique
Enhanced Photostability and Spectroscopic Properties through Fluorination
Fluorination of fluorophores, including compounds related to (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone, is shown to substantially enhance photostability and improve spectroscopic properties. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution provides access to novel precursors for fluorinated analogues of fluorescein and rhodamine, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Advanced Materials for Polymer Chemistry
A study on the preparation, characterization, and properties of novel species of soluble thermally stable poly(keto ether ether amide)s demonstrates the role of compounds like (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone in synthesizing polymers with high thermal stability and enhanced solubility. These polymers, with glass transition temperatures around 204–232°C, showcase the potential for advanced materials in various applications (Sabbaghian et al., 2015).
Synthesis and Characterization of Amino Acids Derivatives
The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for the detection of amino acids, including proline and hydroxyproline, highlights the relevance of fluorinated compounds in analytical chemistry. This method allows for sensitive detection of amino acids, critical for biochemical studies and diagnostics (Watanabe & Imai, 1981).
Chemosensors for Metal Ions
A phenyl thiadiazole-based Schiff base receptor demonstrates the utility of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone analogues in the selective and sensitive detection of Al3+ ions. This chemosensor offers quick responses, excellent selectivity, and sensitivity towards Al3+, with potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Electrosynthesis of Benzoxazine Derivatives
Electrochemical synthesis employing (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone derivatives for the creation of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties showcases the compound's versatility in facilitating novel synthetic pathways. This one-pot synthesis method underscores the potential for innovative pharmaceutical developments (Largeron & Fleury, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
(2-fluorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-13-7-6-9(8-12(13)16(18)19)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKODTXMKKLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352928 | |
| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
CAS RN |
66938-39-4 | |
| Record name | (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















